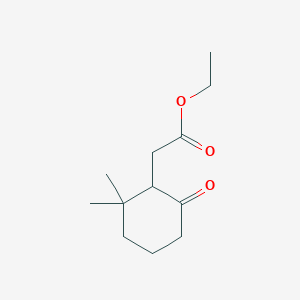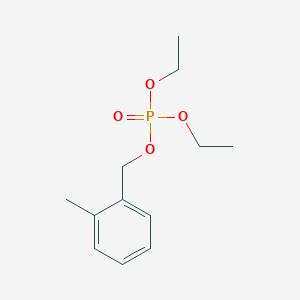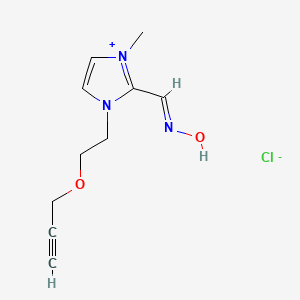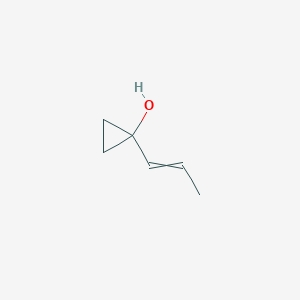
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is an organic compound with a complex structure characterized by multiple methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common approach is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) to form the desired compound. The reaction conditions often require a catalyst and specific temperature control to ensure the correct substitution and formation of the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow chemistry and advanced catalytic systems can enhance the production process, making it more sustainable and cost-effective.
化学反応の分析
Types of Reactions
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simpler compound with similar methoxy groups but different applications.
Uniqueness
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its multiple methoxy groups and ethyl substitution provide distinct properties compared to other similar compounds .
特性
CAS番号 |
140464-73-9 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC名 |
5-(dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-6-10-11(14-2)7-9(8-12(10)15-3)13(16-4)17-5/h7-8,13H,6H2,1-5H3 |
InChIキー |
QFOHNVWDYMIKJY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1OC)C(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)

![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)






